![molecular formula C13H16N4O4 B2397816 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide CAS No. 2034372-24-0](/img/structure/B2397816.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide is a complex organic compound with a fascinating structure
作用機序
Target of Action
The primary target of this compound is currently under investigation. Compounds with similar structures, such as dihydropyrido[2,3-d]pyrimidine, have been found to be effective against certain diseases . For instance, dihydropyrido[2,3-d]pyrimidine 4 is commonly investigated as a safe and highly effective antileishmanial pharmaceutical .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, leading to a wide range of downstream effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. It has been predicted that most of the synthesized compounds with similar structures have good pharmacokinetics properties . This suggests that the compound may have favorable bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide typically involves multi-step processes:
Formation of the Pyrido[2,3-d]pyrimidine Core: : This step often requires cyclization reactions under controlled conditions.
Functional Group Modification: : Introduction of the ethyl and methoxypropanamide groups usually follows, using standard organic reactions like alkylation and amidation.
Industrial Production Methods
For industrial-scale production, the processes are optimized to increase yield and reduce costs, often involving catalytic methods and advanced purification techniques to ensure the compound’s purity.
化学反応の分析
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized, affecting the pyrimidine ring and methoxy groups.
Reduction: : It can also be reduced, particularly at the ketone groups within the dioxopyridine ring.
Substitution: : Electrophilic substitution reactions are common, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: : Commonly involves reagents like potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride or hydrogenation over a palladium catalyst.
Substitution: : Uses halogenating agents or other electrophiles under mild conditions.
Major Products
Oxidized derivatives often lead to carboxylic acids or related structures.
Reduction usually results in alcohols or amines.
Substitution often yields various substituted pyrido[2,3-d]pyrimidines.
科学的研究の応用
Chemistry
In organic chemistry, it serves as a precursor for complex molecule synthesis and a model compound for studying pyrimidine-related reactions.
Biology
In biological studies, its derivatives are used to probe enzyme functions and interactions within cellular pathways.
Medicine
This compound and its analogs have been investigated for their potential as pharmaceutical agents, particularly in cancer research and antiviral studies due to their interaction with DNA and protein kinases.
Industry
In the industrial sector, it may be used in the synthesis of specialty chemicals and materials science research.
類似化合物との比較
Similar Compounds
N-(2,4-dioxopyrimidin-1(2H)-yl)ethane-1-sulfonamide
N-(4-oxo-3,4-dihydropyrimidin-2-yl)ethyl)-methanesulfonamide
Uniqueness
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide stands out due to its distinctive structure, enabling unique interactions with biological targets and offering potential for new therapeutic applications that its peers cannot achieve.
特性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-methoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-21-8-4-10(18)14-6-7-17-12(19)9-3-2-5-15-11(9)16-13(17)20/h2-3,5H,4,6-8H2,1H3,(H,14,18)(H,15,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDWPTCDYMKKDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCCN1C(=O)C2=C(NC1=O)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
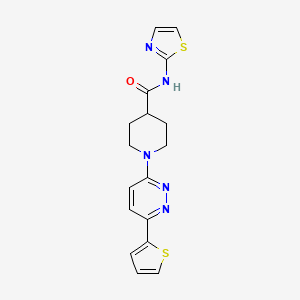
![2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2397734.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2397735.png)
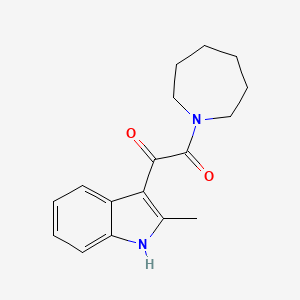
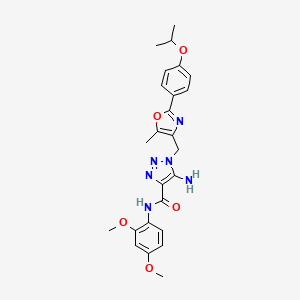
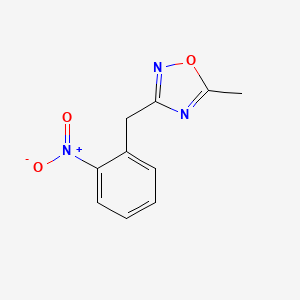
![(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2397745.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2397746.png)
![1-(3-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397747.png)
![3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B2397748.png)
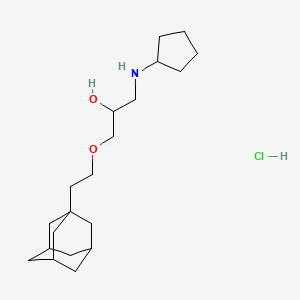
![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2397750.png)
![7-(2,3-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397751.png)
![7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2397753.png)
